Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Studies
- Synthesis Techniques : A method for synthesizing 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane from diethyl malonate demonstrates an efficient, high-yield procedure, indicating the compound's utility in chemical synthesis (Li‐Xia Pei, 2001).
- Quantum Chemical Simulation : A quantum chemical study on the isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal elucidates the reaction mechanism, offering insights into the molecular transformations and energy characteristics involved (E. Kurilova & E. Kantor, 2021).
Applications in Organic Synthesis
- Precursor for Cycloaddition Reaction : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane has been identified as a stable precursor for [4+2] cycloaddition reactions, enabling the synthesis of functionalized cyclohexene derivatives. This application underscores the compound's role in generating intermediates for biologically significant materials (M. Shimizu et al., 2021).
- Intermediate for Pharmaceutical Synthesis : The synthesis of intermediates of iobitridol showcases the utility of dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate derivatives in pharmaceutical production, highlighting its significance in the synthesis of contrast agents (Bai Zheng-wu, 2008).
Chemical Properties and Reaction Mechanisms
- Reactivity with Dinitriles : The reaction of 4,4-dimethyl-1,3-dioxane with dinitriles results in compounds that can be hydrolyzed to yield 3-methyl-3-amino-1-butanol, demonstrating the compound's reactivity and potential for synthesizing amino alcohols (V. Kuznetsov et al., 2001).
- Microwave Spectrum and Geometry Calculations : Studies on the microwave spectrum and rotational parameters of 2,5-dimethyl-1,3-dioxane provide foundational knowledge about the molecule's structure and behavior under various conditions, important for understanding its chemical properties (A. K. Mamleev et al., 2012).
Mechanism of Action
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability. It is recommended to store this compound at -20° C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. As mentioned earlier, it is recommended to store this compound at -20° C to maintain its stability .
properties
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDIYQZLDUKKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675858 |
Source
|
Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111934-93-1 |
Source
|
Record name | Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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